N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxochromene-3-carboxamide
Overview
Description
N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxochromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives This compound is characterized by its unique structure, which includes a benzoyl group, a chlorophenyl group, and a methoxy group attached to a chromene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxochromene-3-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Chromene Backbone: The chromene backbone can be synthesized through a cyclization reaction involving appropriate starting materials such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Chlorination: The chlorophenyl group can be introduced through a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Methoxylation: The methoxy group can be introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amines and coupling reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxochromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxochromene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: The compound is investigated for its potential use in drug discovery and development. It is evaluated for its pharmacokinetic and pharmacodynamic properties.
Industry: The compound is used in the production of specialty chemicals, dyes, and pigments
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in various biochemical pathways, leading to altered cellular functions.
Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting DNA replication and transcription processes.
Oxidative Stress: The compound may induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis.
Comparison with Similar Compounds
N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxochromene-3-carboxamide can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-amino-N-(2-benzoyl-4-chlorophenyl)acetamides: These compounds share a similar benzoyl and chlorophenyl structure but differ in their functional groups and overall structure.
Benzoyl derivatives: Compounds containing the benzoyl group, such as benzoyl chloride and benzoyl peroxide, have different chemical properties and applications.
Chromene derivatives: Compounds with a chromene backbone, such as coumarins and flavonoids, have diverse biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-6-methoxy-2-oxochromene-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClNO5/c1-30-17-8-10-21-15(11-17)12-19(24(29)31-21)23(28)26-20-9-7-16(25)13-18(20)22(27)14-5-3-2-4-6-14/h2-13H,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKNGZFVKMNNPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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